molecular formula C14H16N2O3 B6267680 rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid CAS No. 1955553-15-7

rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Cat. No. B6267680
CAS RN: 1955553-15-7
M. Wt: 260.3
InChI Key:
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Description

The compound “rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “rac-” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of both possible enantiomers .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. It also contains a pyridine ring, which is an aromatic six-membered ring with one nitrogen atom . The presence of the carboxylic acid group (-COOH) suggests that the compound may exhibit acidic properties .


Chemical Reactions Analysis

As a piperidine derivative, this compound may undergo reactions typical of amines, such as acylation or alkylation . The carboxylic acid group may react with bases to form salts, or with alcohols to form esters .

Future Directions

The study of piperidine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often used as building blocks in the synthesis of pharmaceuticals . Future research may focus on exploring the biological activity of this compound and its potential uses in medicine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves the following steps: 1) Synthesis of 2-(pyridin-4-yl)piperidine-3-carboxylic acid, 2) Synthesis of 1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid, and 3) Resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "4-pyridinecarboxylic acid", "2,6-lutidine", "cyclopropane carboxylic acid", "ethyl chloroformate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(pyridin-4-yl)piperidine-3-carboxylic acid", "a) 4-pyridinecarboxylic acid is reacted with 2,6-lutidine and ethyl chloroformate in the presence of sodium hydroxide to form 4-(2,6-lutidinyl)pyridine-2-carbonyl chloride.", "b) The resulting compound is then reacted with sodium borohydride in acetic acid to form 2-(pyridin-4-yl)piperidine-3-carboxylic acid.", "Step 2: Synthesis of 1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid", "a) Cyclopropane carboxylic acid is reacted with ethyl chloroformate in the presence of sodium bicarbonate to form cyclopropane carboxylic acid ethyl ester.", "b) The resulting compound is then reacted with 2-(pyridin-4-yl)piperidine-3-carboxylic acid in the presence of hydrochloric acid to form 1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid.", "Step 3: Resolution of the racemic mixture to obtain the desired enantiomer", "a) The racemic mixture is treated with a resolving agent such as tartaric acid to form diastereomeric salts.", "b) The salts are then separated by recrystallization to obtain the desired enantiomer." ] }

CAS RN

1955553-15-7

Product Name

rac-(2R,3R)-1-cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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